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molecular formula C13H9ClFN3O B8518184 Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- CAS No. 688781-89-7

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8518184
M. Wt: 277.68 g/mol
InChI Key: UVINQWIUDXHTGF-UHFFFAOYSA-N
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Patent
US08329716B2

Procedure details

3.2 g (11.5 mmol) of 4-[(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoroaniline are dissolved in ethanol at 50° C. The solution is then allowed to cool to RT, and 2.45 g (2.30 mmol) of 10% palladium-on-carbon are added. The mixture is hydrogenated under a hydrogen pressure of 2 bar overnight. The mixture is, then filtered off with suction through kieselguhr, the kieselguhr is washed with ethanol and the filtrate is concentrated.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([O:11][C:12]2[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][C:13]=2[F:19])[CH:3]=1>C(O)C.[Pd]>[F:19][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:12]=1[O:11][C:4]1[CH:3]=[CH:2][N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]=12)[NH2:16]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(N)C=C2)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pressure of 2 bar overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered off with suction through kieselguhr
WASH
Type
WASH
Details
the kieselguhr is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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